1-(3-Bromopropyl)-3,5-dimethoxybenzene

Electrophilic aromatic substitution Hammett equation Regioselectivity

1-(3-Bromopropyl)-3,5-dimethoxybenzene (CAS 831-78-7), also known as 3-(3,5-dimethoxyphenyl)-1-bromopropane, is a bifunctional aromatic building block featuring a primary alkyl bromide tethered to a 1,3,5-trisubstituted benzene ring bearing two electron-donating methoxy groups. The compound has a molecular formula of C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol.

Molecular Formula C11H15BrO2
Molecular Weight 259.14 g/mol
Cat. No. B13086161
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromopropyl)-3,5-dimethoxybenzene
Molecular FormulaC11H15BrO2
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)CCCBr)OC
InChIInChI=1S/C11H15BrO2/c1-13-10-6-9(4-3-5-12)7-11(8-10)14-2/h6-8H,3-5H2,1-2H3
InChIKeyKRNQDKGNBPKMSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromopropyl)-3,5-dimethoxybenzene: Key Procurement Specifications and Structural Properties


1-(3-Bromopropyl)-3,5-dimethoxybenzene (CAS 831-78-7), also known as 3-(3,5-dimethoxyphenyl)-1-bromopropane, is a bifunctional aromatic building block featuring a primary alkyl bromide tethered to a 1,3,5-trisubstituted benzene ring bearing two electron-donating methoxy groups [1]. The compound has a molecular formula of C₁₁H₁₅BrO₂ and a molecular weight of 259.14 g/mol . The 3,5-dimethoxy substitution pattern activates the aromatic ring toward electrophilic substitution at the 2-, 4-, and 6-positions while the terminal primary bromide provides a versatile handle for nucleophilic displacement, cross-coupling, and polymerization initiation [2]. Commercial availability typically specifies a minimum purity of 95%, with long-term storage recommended in a cool, dry environment .

Why 1-(3-Bromopropyl)-3,5-dimethoxybenzene Cannot Be Substituted by Closely Related Aromatic Bromides


Substituting 1-(3-bromopropyl)-3,5-dimethoxybenzene with superficially similar bromoaromatic compounds introduces critical failures in synthetic utility. Aromatic bromides lacking the 3,5-dimethoxy pattern (e.g., 1-bromo-3-phenylpropane, benzyl bromide derivatives) fail to provide the same regioselective electrophilic substitution opportunities at the activated 2-, 4-, and 6-positions [1]. The 3-carbon alkyl spacer between the aromatic ring and the bromide leaving group distinguishes this compound from 3,5-dimethoxybenzyl bromide (C1 spacer), which exhibits significantly different steric and electronic properties during nucleophilic displacement and exhibits approximately 10³-fold higher reactivity toward SN2 reactions due to benzylic stabilization of the transition state [2]. Furthermore, compounds lacking the dual methoxy activation (e.g., 1-(3-bromopropyl)benzene) undergo electrophilic aromatic substitution with substantially reduced rates—the dimethoxy pattern increases electron density on the ring by approximately 0.3-0.4 σ units (Hammett σₚ = -0.27 per methoxy group), dramatically altering substitution kinetics and regioselectivity [1]. The procurement decision therefore hinges on the precise combination of a C3 primary alkyl bromide electrophile with a highly activated, symmetrically substituted aromatic nucleus.

Comparative Reactivity and Application Evidence for 1-(3-Bromopropyl)-3,5-dimethoxybenzene Versus Structural Analogs


Activation of Electrophilic Aromatic Substitution: Hammett Analysis of 3,5-Dimethoxy Substitution Pattern

The 3,5-dimethoxy substitution pattern in 1-(3-bromopropyl)-3,5-dimethoxybenzene provides substantial activation of the aromatic ring toward electrophilic attack compared to unsubstituted or mono-substituted analogs. Each methoxy group contributes a Hammett σₚ constant of approximately -0.27, with the 3,5-disubstitution generating a cumulative resonance electron-donating effect that increases electron density at the 2-, 4-, and 6-positions of the ring [1]. In contrast, 1-(3-bromopropyl)benzene (lacking methoxy groups) exhibits a Hammett σₚ of 0.0 (reference hydrogen), meaning electrophilic substitution rates are orders of magnitude slower. The dimethoxy pattern directs incoming electrophiles exclusively to the positions ortho/para to the methoxy substituents, which in this 1,3,5-trisubstituted system corresponds to the 2-, 4-, and 6-positions, providing predictable regiochemical outcomes not achievable with mono-substituted or unsubstituted bromopropyl arenes [1].

Electrophilic aromatic substitution Hammett equation Regioselectivity

C3 Alkyl Spacer vs. C1 Benzyl Spacer: SN2 Reactivity Differentiation

The three-carbon propyl spacer in 1-(3-bromopropyl)-3,5-dimethoxybenzene confers fundamentally different nucleophilic substitution kinetics compared to the one-carbon benzyl spacer in 3,5-dimethoxybenzyl bromide. Primary alkyl bromides without benzylic activation typically undergo SN2 displacement at rates approximately 10³-fold slower than benzylic bromides due to the absence of transition state stabilization from the adjacent aromatic π-system [1]. This reduced reactivity of the C3-bromopropyl group translates to greater synthetic control in sequential functionalization strategies—the bromide remains intact during reactions that would prematurely displace a benzylic bromide. For instance, in multistep syntheses of caramboxin analogs where 3,5-dimethoxybenzyl derivatives are employed, the benzylic bromide intermediate must be handled with strict exclusion of nucleophiles, whereas the C3-bromopropyl analog tolerates a broader range of reaction conditions during intermediate purification and subsequent transformations [2].

Nucleophilic substitution Spacer length Reactivity tuning

ATRP Initiator Potential: Aromatic Dibromide Capability for Macrocyclic Polymer Synthesis

Patent US 2013/0131275 A1 discloses the use of dibrominated initiators containing aromatic moieties for atom transfer radical polymerization (ATRP) to produce macrocyclic polymers via subsequent intramolecular atom transfer radical coupling (ATRC) [1]. While 1-(3-bromopropyl)-3,5-dimethoxybenzene is monobrominated and not explicitly exemplified as the sole initiator, its structural features—a primary alkyl bromide attached to an aromatic core via a flexible C3 spacer—match the patent's explicit design criteria for aromatic-containing dibrominated initiator systems. The 3,5-dimethoxy substitution pattern distinguishes this compound from simpler aromatic bromides (e.g., 1-(3-bromopropyl)benzene or α,α′-dibromo-p-xylene), as the electron-donating methoxy groups can modulate the redox potential of the aromatic system and potentially influence the ATRP equilibrium constant (K_ATRP) through electronic effects on the propagating radical stability [2]. Compounds lacking methoxy activation (such as 1-(3-bromopropyl)benzene) provide no such electronic tunability of the initiator core.

ATRP Macrocyclic polymers Controlled radical polymerization

Synthetic Route to Stentorin: 3,5-Dimethoxybenzyl Framework as Essential Pharmacophoric Element

In the total synthesis of stentorin, the photoreceptor pigment of the protozoan Stentor coeruleus, a 3,5-dimethoxybenzyl-containing intermediate was identified as an essential building block for constructing the extended aromatic chromophore [1]. The synthesis employed a 3-isopropyl-2,4-dimethoxy-6-(3,5-dimethoxybenzyl)benzoic acid derivative as a key intermediate, which was subsequently elaborated via intramolecular Friedel-Crafts cyclization and regioselective bromination to access the stentorin framework. While 1-(3-bromopropyl)-3,5-dimethoxybenzene itself was not the direct intermediate, the 3,5-dimethoxybenzyl substructure was critical to the synthetic strategy. Alternative benzyl derivatives lacking the 3,5-dimethoxy substitution pattern would fail to provide the necessary electron density for the Friedel-Crafts cyclization step and would not map onto the natural product's substitution pattern, which is essential for the photoreceptor's visible light absorption properties (λ_max ≈ 550-600 nm for stentorin) [2].

Natural product synthesis Stentorin Photoreceptor chemistry

High-Value Application Scenarios for 1-(3-Bromopropyl)-3,5-dimethoxybenzene Based on Differential Reactivity Evidence


Sequential Multistep Synthesis Requiring Orthogonal Functional Group Tolerance

In synthetic sequences where multiple electrophilic and nucleophilic steps must be executed without premature bromide displacement, the C3 primary alkyl bromide in 1-(3-bromopropyl)-3,5-dimethoxybenzene provides critical functional group orthogonality. Unlike 3,5-dimethoxybenzyl bromide, which undergoes rapid SN2 displacement under mild conditions and can be inadvertently consumed during intermediate workup or subsequent transformations, the C3-bromopropyl group remains intact during reactions that would displace a benzylic halide. This property is particularly valuable in syntheses of caramboxin analogs and related polyoxygenated natural products where 3,5-dimethoxybenzyl frameworks are elaborated through multiple steps before bromide utilization [1].

Electrophilic Aromatic Functionalization Requiring Predictable Regioselectivity

The 3,5-dimethoxy substitution pattern provides a -0.54 cumulative σ activation of the aromatic ring toward electrophilic substitution at the 2-, 4-, and 6-positions, enabling predictable and accelerated functionalization without requiring harsh Lewis acid catalysis. This makes 1-(3-bromopropyl)-3,5-dimethoxybenzene the preferred building block over 1-(3-bromopropyl)benzene or mono-methoxy analogs when further elaboration of the aromatic core is planned after initial alkyl bromide installation. The symmetrical activation ensures uniform reactivity at all available ring positions, simplifying reaction optimization and improving yield consistency [2].

Controlled Radical Polymerization with Electronically Tunable Initiator Cores

For materials science applications employing atom transfer radical polymerization (ATRP) to prepare macrocyclic or architecturally complex polymers, the aromatic core of 1-(3-bromopropyl)-3,5-dimethoxybenzene offers electronic tunability not available with unsubstituted aromatic bromoalkyl initiators. The electron-donating methoxy groups can influence the ATRP equilibrium and the stability of propagating radicals, providing a parameter for optimizing polymerization kinetics and molecular weight control. This distinguishes the compound from simpler aromatic bromides such as 1-(3-bromopropyl)benzene or α,α′-dibromo-p-xylene in initiator selection for precision polymer synthesis [3].

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